3-(2-Fluorophenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidine
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Overview
Description
3-(2-Fluorophenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of a fluorophenyl group in the structure enhances its pharmacological properties, making it a compound of interest in medicinal chemistry.
Scientific Research Applications
3-(2-Fluorophenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an antimicrobial and antifungal agent.
Medicine: Investigated for its neuroprotective and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Future Directions
Triazole compounds, including “3-(2-Fluorophenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidine”, have potential for further exploration due to their wide range of therapeutic properties . Future research could focus on the development of new biologically active entities for the rational design and development of new target-oriented 1,2,4-triazolo-based drugs for the treatment of multifunctional diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Fluorophenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate hydrazine derivatives with aldehydes or ketones, followed by intramolecular cyclization and hydrogen transfer . Another method utilizes dicationic molten salts as catalysts to facilitate the reaction under solvent-free conditions or in ethanol as a green solvent . The reaction typically proceeds at elevated temperatures and can be completed within a few hours, yielding high purity products.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. The choice of catalysts and solvents is crucial to ensure high yields and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-(2-Fluorophenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Mechanism of Action
The mechanism of action of 3-(2-Fluorophenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes and receptors, leading to its therapeutic effects. The compound may exert its effects through the inhibition of endoplasmic reticulum stress, apoptosis, and the NF-kB inflammatory pathway .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Known for its diverse pharmacological activities, including anticancer and antimicrobial properties.
Pyrido[2,3-d]pyrimidine: Exhibits significant biological activities and is used in various therapeutic applications.
Triazolo[1,5-a]pyrimidine: Another related compound with notable pharmacological effects.
Uniqueness
3-(2-Fluorophenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidine stands out due to the presence of the fluorophenyl group, which enhances its pharmacological properties and makes it a valuable compound in medicinal chemistry. Its unique structure allows for specific interactions with molecular targets, leading to its diverse biological activities.
Properties
IUPAC Name |
3-(2-fluorophenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN4/c12-9-5-2-1-4-8(9)10-14-15-11-13-6-3-7-16(10)11/h1-2,4-5H,3,6-7H2,(H,13,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRYZYTPKQOGKLJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=NN=C(N2C1)C3=CC=CC=C3F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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